

5-Hydroxypentanoyl-CoA: A Comprehensive Technical Guide

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Compound of Interest					
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For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxypentanoyl-CoA is an acyl-CoA thioester that serves as a key intermediate in the metabolic pathway of 5-aminovalerate in certain anaerobic bacteria, most notably Clostridium aminovalericum. Its discovery has been pivotal in elucidating the biochemical mechanisms of amino acid fermentation in these organisms. This technical guide provides an in-depth overview of the discovery, significance, and biochemical properties of **5-Hydroxypentanoyl-CoA**. It includes detailed experimental protocols for its synthesis and analysis, quantitative data on related enzymatic reactions, and visualizations of its metabolic context. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development who are interested in microbial metabolism and the enzymatic pathways involving acyl-CoA intermediates.

Discovery and Significance

The discovery of **5-Hydroxypentanoyl-CoA** is intrinsically linked to the study of amino acid metabolism in anaerobic bacteria. Early research into the degradation pathways of 5-aminovalerate in Clostridium aminovalericum identified a series of metabolic intermediates, including 5-hydroxyvalerate.[1] Subsequent investigations revealed that the activation of 5-hydroxyvalerate to its coenzyme A thioester, **5-Hydroxypentanoyl-CoA**, is a critical step in this pathway.[1]



The key enzyme responsible for this conversion is 5-hydroxypentanoate CoA-transferase (EC 2.8.3.14), which catalyzes the reversible transfer of Coenzyme A from acetyl-CoA to 5-hydroxypentanoate.[2] The formal identification and characterization of this enzyme and its product, **5-Hydroxypentanoyl-CoA**, were crucial in mapping out the complete anaerobic degradation pathway of 5-aminovalerate.[1][3]

The significance of **5-Hydroxypentanoyl-CoA** lies in its role as a central metabolite in a specialized metabolic pathway. The study of this molecule and its associated enzymes provides insights into:

- Microbial Amino Acid Fermentation: Understanding how anaerobic bacteria derive energy from amino acids.
- Novel Enzymology: The 5-hydroxypentanoate CoA-transferase represents a specific class of CoA transferases with distinct substrate specificities.[3]
- Biotransformation and Biocatalysis: The enzymes involved in the metabolism of 5-Hydroxypentanoyl-CoA have potential applications in the biotechnological production of C5 platform chemicals.[4]

While initially identified in microorganisms, the precursor, 5-hydroxypentanoic acid, has been detected in various organisms, including plants like tomatoes (Solanum lycopersicum) and the protist Euglena gracilis.[4][5][6] This suggests that the metabolic potential for forming 5-Hydroxypentanoyl-CoA might be more widespread than currently understood.

Biochemical Properties and Metabolism

5-Hydroxypentanoyl-CoA is an acyl-CoA molecule formed through the condensation of 5-hydroxypentanoic acid and coenzyme A.[7] Its chemical formula is C26H44N7O18P3S, with a molecular weight of approximately 867.7 g/mol .[7]

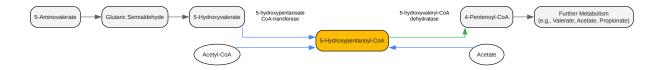
Metabolic Pathway in Clostridium aminovalericum

In C. aminovalericum, **5-Hydroxypentanoyl-CoA** is a key intermediate in the degradation of 5-aminovalerate. The pathway can be summarized as follows:



- Formation: 5-aminovalerate is first converted to glutaric semialdehyde and then to 5hydroxyvalerate.[1]
- CoA Thioesterification: 5-hydroxyvalerate is then activated to 5-Hydroxypentanoyl-CoA by the enzyme 5-hydroxypentanoate CoA-transferase, utilizing acetyl-CoA as the CoA donor.[2]
 [3]
- Dehydration and Further Metabolism: 5-Hydroxypentanoyl-CoA is subsequently
 dehydrated to 4-pentenoyl-CoA by 5-hydroxyvaleryl-CoA dehydratase.[8] This is followed by
 a series of reactions involving intermediates such as 2,4-pentadienoyl-CoA and trans-2pentenoyl-CoA, ultimately leading to the production of valerate, acetate, and propionate.[1]

The metabolic pathway involving **5-Hydroxypentanoyl-CoA** in Clostridium aminovalericum is depicted in the following diagram:



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Metabolic pathway of 5-aminovalerate degradation in *C. aminovalericum*.

Quantitative Data

The following table summarizes the known quantitative data related to the enzyme 5-hydroxypentanoate CoA-transferase from Clostridium aminovalericum.



Parameter	Value	Substrate(s)	Notes	Reference
Enzyme	5- hydroxypentanoa te CoA- transferase	-	From Clostridium aminovalericum	[3]
EC Number	2.8.3.14	-	-	[2]
Native Molecular Mass	178 ± 11 kDa	-	Homotetrameric structure	[3]
Subunit Molecular Mass	47 kDa	-	-	[3]
Substrate Specificity (V/Km)	5-hydroxyvaleryl- CoA > propionyl- CoA > acetyl- CoA > (Z)-5- hydroxy-2- pentenoyl-CoA > butyryl-CoA > valeryl-CoA	CoA Esters	The enzyme shows the highest specificity for 5-Hydroxypentano yl-CoA.	[3]
Inhibition	Competitive with respect to CoA esters; Noncompetitive with respect to acetate	ATP	Also inhibited by CTP, and to a lesser extent by ADP, GTP, and UTP. Not inhibited by AMP.	[3]
Kinetic Mechanism	Ping-pong	-	Indicates the formation of an enzyme-CoA thioester intermediate.	[3]

Experimental Protocols



This section provides detailed methodologies for the synthesis and analysis of **5-Hydroxypentanoyl-CoA**.

Enzymatic Synthesis of 5-Hydroxypentanoyl-CoA

This protocol is adapted from general methods for enzymatic acyl-CoA synthesis and utilizes a CoA ligase or transferase.[9][10][11]

Materials:

- 5-hydroxypentanoic acid
- Coenzyme A (lithium salt)
- Acetyl-CoA
- Purified 5-hydroxypentanoate CoA-transferase (or a cell-free extract containing the enzyme)
- Tris-HCl buffer (pH 8.0)
- Magnesium chloride (MgCl₂)
- ATP (for ligase-based synthesis if transferase is not used)
- Dithiothreitol (DTT)
- · HPLC system for purification

Protocol:

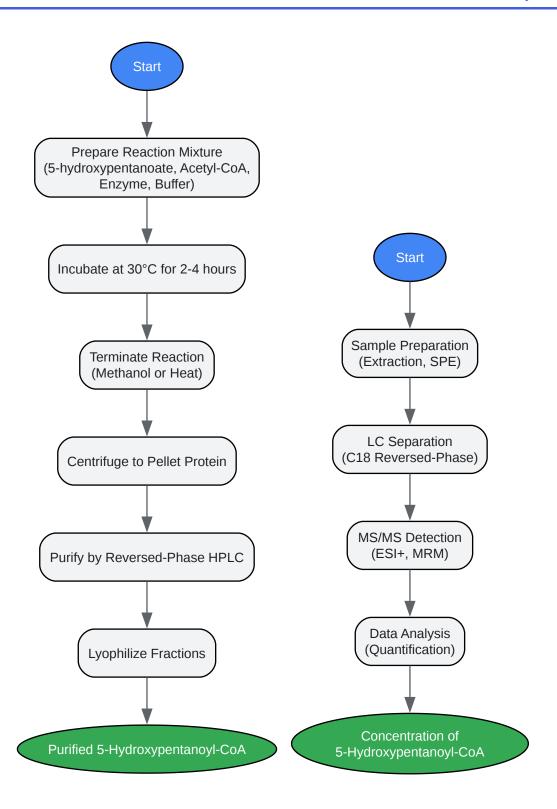
- Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
 - 100 mM Tris-HCl, pH 8.0
 - 10 mM 5-hydroxypentanoic acid
 - 5 mM Acetyl-CoA



- o 10 mM MgCl₂
- 1 mM DTT
- Purified 5-hydroxypentanoate CoA-transferase (concentration to be optimized empirically)
- Nuclease-free water to a final volume of 1 mL.
- Incubation: Incubate the reaction mixture at 30°C for 2-4 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing by HPLC.
- Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation at 95°C for 5 minutes.
- Purification:
 - Centrifuge the terminated reaction mixture to pellet any precipitated protein.
 - Purify the 5-Hydroxypentanoyl-CoA from the supernatant using reversed-phase HPLC.
 Use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphoric acid).
 - Collect fractions corresponding to the 5-Hydroxypentanoyl-CoA peak and lyophilize to obtain the purified product.

The following diagram illustrates the workflow for the enzymatic synthesis of **5-Hydroxypentanoyl-CoA**:





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